molecular formula C9H18 B1328930 1-Ethyl-3-methylcyclohexane CAS No. 3728-55-0

1-Ethyl-3-methylcyclohexane

Cat. No. B1328930
CAS RN: 3728-55-0
M. Wt: 126.24 g/mol
InChI Key: UDDVMPHNQKRNNS-UHFFFAOYSA-N
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Description

1-Ethyl-3-methylcyclohexane is a cyclic compound with the molecular formula C9H18 . It exists in cis and trans isomers .


Synthesis Analysis

1-Ethyl-3-methylcyclohexane is produced through isomerization at high temperatures . The synthesis of disubstituted cyclohexanes like 1-Ethyl-3-methylcyclohexane involves considerations of the conformations of the cyclohexane ring .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-3-methylcyclohexane can be viewed using computational chemistry tools . The structure is based on the cyclohexane ring, with ethyl (C2H5) and methyl (CH3) substituents.


Chemical Reactions Analysis

1-Ethyl-3-methylcyclohexane has been shown to catalyze the reaction mechanism in acidic media . The axial and equatorial positions of the substituents on the cyclohexane ring can influence the reactivity of the molecule .


Physical And Chemical Properties Analysis

1-Ethyl-3-methylcyclohexane has a molecular weight of 126.239 Da . Its physical properties include a density of 0.8±0.1 g/cm3, boiling point of 150.8±7.0 °C at 760 mmHg, and vapour pressure of 4.8±0.1 mmHg at 25°C .

Scientific Research Applications

Material Science

In material science, 1-Ethyl-3-methylcyclohexane’s properties can be utilized to understand and improve the thermal stability and durability of materials, especially polymers that require specific heat capacities and thermal conductivities .

Energy Storage Systems

The enthalpy of vaporization data of 1-Ethyl-3-methylcyclohexane is crucial for its application in energy storage systems. It can be used in phase change materials (PCMs) which are employed for thermal energy storage .

Environmental Monitoring

The compound’s thermodynamic properties, such as entropy and enthalpy, are important for environmental monitoring. They help in modeling the environmental fate of organic compounds, predicting their behavior in various ecosystems .

Refractive Index Studies

1-Ethyl-3-methylcyclohexane’s refractive index data is significant for optical applications. This information is used in designing lenses and other optical components where precise control over light propagation is required .

Viscosity and Fluid Dynamics

The viscosity data of 1-Ethyl-3-methylcyclohexane, both in its liquid and gas states, is vital for fluid dynamics research. It aids in the simulation and design of fluid flow systems, which is fundamental in chemical engineering .

Heat Transfer Fluids

Due to its thermal conductivity properties, 1-Ethyl-3-methylcyclohexane can be used as a heat transfer fluid in various industrial processes. It is particularly useful in systems where non-aqueous heat transfer fluids are required .

Each of these applications leverages the unique properties of 1-Ethyl-3-methylcyclohexane, demonstrating its versatility and importance in scientific research and industrial applications. The data provided by NIST/TRC Web Thermo Tables is invaluable for researchers and engineers working with this compound .

Safety and Hazards

Safety measures for handling 1-Ethyl-3-methylcyclohexane include wearing suitable protective equipment, avoiding generation of vapour or mist, and keeping away from heat/sparks/open flame/hot surfaces . It should be used only outdoors or in a well-ventilated area .

Future Directions

The study of 1-Ethyl-3-methylcyclohexane and similar compounds can contribute to the understanding of the conformational behavior of cyclohexanes . Future research could also explore the catalytic properties of 1-Ethyl-3-methylcyclohexane in different chemical reactions .

properties

IUPAC Name

1-ethyl-3-methylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18/c1-3-9-6-4-5-8(2)7-9/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDVMPHNQKRNNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70864893
Record name 1-Ethyl-3-methylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-methylcyclohexane

CAS RN

3728-55-0
Record name 1-Ethyl-3-methylcyclohexane (cis,trans)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003728550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethyl-3-methylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-3-methylcyclohexane (cis- and trans- mixture)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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